Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine rings and carboxylate groups.
Difluoromethyl Compounds: Molecules containing the difluoromethyl group.
Hydroxymethyl Compounds: Compounds with hydroxymethyl functional groups.
Uniqueness
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential reactivity that might not be present in other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-10(5-13,6-14)7(11)12/h7,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMUSSLRVSHJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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